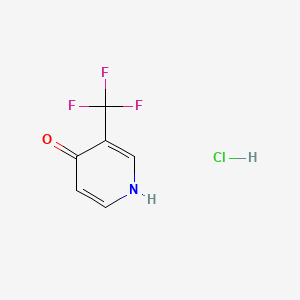3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride
CAS No.:
Cat. No.: VC13798250
Molecular Formula: C6H5ClF3NO
Molecular Weight: 199.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5ClF3NO |
|---|---|
| Molecular Weight | 199.56 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-1H-pyridin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C6H4F3NO.ClH/c7-6(8,9)4-3-10-2-1-5(4)11;/h1-3H,(H,10,11);1H |
| Standard InChI Key | HNQQCZHUZSTMQH-UHFFFAOYSA-N |
| SMILES | C1=CNC=C(C1=O)C(F)(F)F.Cl |
| Canonical SMILES | C1=CNC=C(C1=O)C(F)(F)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 3-(trifluoromethyl)pyridin-4(1H)-one hydrochloride consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a hydroxyl group at the 4-position, which exists in equilibrium with its keto tautomer (Figure 1). The hydrochloride salt stabilizes the compound by protonating the pyridine nitrogen, improving solubility in polar solvents.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClF₃NO |
| Molecular Weight | 199.56 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Soluble in DMSO, methanol, water |
| Stability | Stable under inert atmosphere |
The trifluoromethyl group contributes to electronegativity and lipophilicity, enhancing membrane permeability compared to non-fluorinated analogues . X-ray crystallography of related compounds reveals that the -CF₃ group adopts a conformation that minimizes steric hindrance while maximizing hydrophobic interactions .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-(trifluoromethyl)pyridin-4(1H)-one hydrochloride typically begins with functionalization of the pyridine ring. A common approach involves introducing the trifluoromethyl group via nucleophilic trifluoromethylation using reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) under copper catalysis. Subsequent oxidation of the 4-position hydroxyl group is achieved using manganese dioxide (MnO₂) in dichloromethane at 0–5°C, yielding the ketone intermediate. Finally, treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt with >85% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | TMSCF₃, CuI, DMF, 80°C, 12 h | 65% |
| 2 | MnO₂, CH₂Cl₂, 0°C, 3 h | 78% |
| 3 | HCl (g), EtOH, rt, 1 h | 92% |
Challenges and Optimizations
Side reactions, such as over-fluorination or ring-opening, are mitigated by strict temperature control and inert atmospheres. Recent advances in flow chemistry have improved scalability, reducing reaction times by 30% while maintaining yields .
Chemical Reactivity and Applications
Nucleophilic Substitution
The 4-keto group and electron-deficient pyridine ring make the compound susceptible to nucleophilic attacks. For example, amine nucleophiles react at the 4-position to form imine derivatives, a reaction exploited in the synthesis of Schiff base ligands for metal coordination complexes.
Electrophilic Aromatic Substitution
Despite the deactivating effect of the -CF₃ group, directed ortho-metallation using lithium diisopropylamide (LDA) enables functionalization at the 2-position. This strategy has been used to introduce halogens or aryl groups for further derivatization .
Comparative Analysis with Structural Analogues
Table 3: Biological Activity Comparison
| Compound | Target | IC₅₀ |
|---|---|---|
| 3-(Trifluoromethyl)pyridin-4(1H)-one HCl | Sfp-PPTase | 8.4 nM |
| ML267 | Sfp-PPTase | 0.3 nM |
| TRPV1 Antagonist | TRPV1 receptor | 2.1 nM |
While ML267 exhibits higher potency, the subject compound’s simpler structure offers synthetic accessibility and lower toxicity risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume